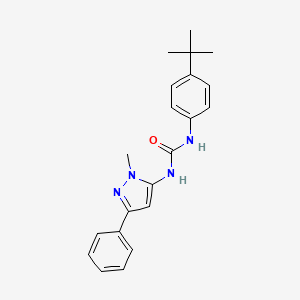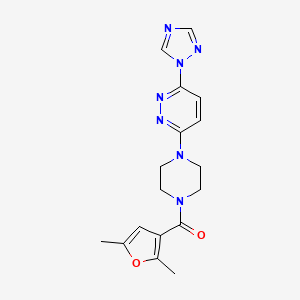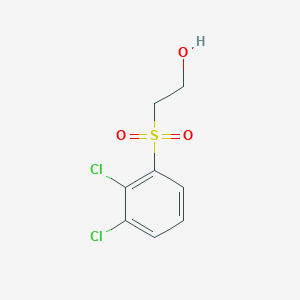
1-(4-Tert-butylphenyl)-3-(2-methyl-5-phenylpyrazol-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Tert-butylphenyl)-3-(2-methyl-5-phenylpyrazol-3-yl)urea, also known as TAK-715, is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). It was first synthesized by Takeda Pharmaceutical Company Limited in 2005 and has since been studied for its potential therapeutic applications in various diseases.
作用機序
1-(4-Tert-butylphenyl)-3-(2-methyl-5-phenylpyrazol-3-yl)urea exerts its pharmacological effects by inhibiting the activity of p38 MAPK, a key regulator of inflammation and stress responses. This inhibition leads to the suppression of pro-inflammatory cytokines, such as TNF-α and IL-1β, and the downregulation of inflammatory mediators, such as COX-2 and iNOS. Additionally, 1-(4-Tert-butylphenyl)-3-(2-methyl-5-phenylpyrazol-3-yl)urea has been shown to induce apoptosis in cancer cells by activating caspase-3 and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
1-(4-Tert-butylphenyl)-3-(2-methyl-5-phenylpyrazol-3-yl)urea has been shown to have various biochemical and physiological effects, depending on the disease model and the cell type. In inflammatory disorders, 1-(4-Tert-butylphenyl)-3-(2-methyl-5-phenylpyrazol-3-yl)urea has been shown to reduce the production of pro-inflammatory cytokines, such as IL-6 and IL-8, and to inhibit the migration of immune cells to the site of inflammation. In cancer, 1-(4-Tert-butylphenyl)-3-(2-methyl-5-phenylpyrazol-3-yl)urea has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. In neurodegenerative diseases, 1-(4-Tert-butylphenyl)-3-(2-methyl-5-phenylpyrazol-3-yl)urea has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models.
実験室実験の利点と制限
One of the main advantages of 1-(4-Tert-butylphenyl)-3-(2-methyl-5-phenylpyrazol-3-yl)urea is its specificity for p38 MAPK, which allows for the selective inhibition of this pathway without affecting other signaling pathways. This specificity makes 1-(4-Tert-butylphenyl)-3-(2-methyl-5-phenylpyrazol-3-yl)urea a valuable tool for studying the role of p38 MAPK in various cellular processes. However, one of the limitations of 1-(4-Tert-butylphenyl)-3-(2-methyl-5-phenylpyrazol-3-yl)urea is its low solubility in water, which can limit its use in some experimental settings.
将来の方向性
There are several future directions for the study of 1-(4-Tert-butylphenyl)-3-(2-methyl-5-phenylpyrazol-3-yl)urea and its potential therapeutic applications. One direction is the development of more potent and selective inhibitors of p38 MAPK, which could improve the efficacy and safety of this class of drugs. Another direction is the investigation of the role of p38 MAPK in other diseases, such as metabolic disorders and cardiovascular diseases. Finally, the development of 1-(4-Tert-butylphenyl)-3-(2-methyl-5-phenylpyrazol-3-yl)urea as a therapeutic agent for human use will require further preclinical and clinical studies to evaluate its safety and efficacy.
合成法
The synthesis of 1-(4-Tert-butylphenyl)-3-(2-methyl-5-phenylpyrazol-3-yl)urea involves several steps, starting with the reaction of 4-tert-butylphenyl isocyanate with 2-methyl-5-phenylpyrazole to form the corresponding carbamate. The carbamate is then treated with phosgene to yield the urea derivative, which is subsequently purified and characterized. The overall yield of the synthesis is around 20%.
科学的研究の応用
1-(4-Tert-butylphenyl)-3-(2-methyl-5-phenylpyrazol-3-yl)urea has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory disorders, cancer, and neurodegenerative diseases. It has been shown to inhibit the activation of p38 MAPK, which is involved in the regulation of various cellular processes, such as inflammation, cell proliferation, and apoptosis.
特性
IUPAC Name |
1-(4-tert-butylphenyl)-3-(2-methyl-5-phenylpyrazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-21(2,3)16-10-12-17(13-11-16)22-20(26)23-19-14-18(24-25(19)4)15-8-6-5-7-9-15/h5-14H,1-4H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXVXERMGUCLPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=CC(=NN2C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26729933 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Tert-butylphenyl)-3-(2-methyl-5-phenylpyrazol-3-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B2464775.png)
![3-[(5-Bromopyrimidin-2-yl)amino]-1,1,1-trifluoro-2-phenylpropan-2-ol](/img/structure/B2464778.png)

![(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone](/img/structure/B2464780.png)
![tert-butyl N-[(3S)-3-methyl-5-oxopyrrolidin-3-yl]carbamate](/img/structure/B2464781.png)





![6,8-dibromo-3-[(4-chlorophenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2464793.png)

![2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2464795.png)
